4-Amino-2,3-difluorophenol
Overview
Description
4-Amino-2,3-difluorophenol is an organic compound with the molecular formula C6H5F2NO and a molecular weight of 145.11 g/mol . It is a derivative of phenol, where the hydroxyl group is substituted with an amino group and two fluorine atoms at the 2 and 3 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,3-difluorophenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluoronitrobenzene.
Reduction: The nitro group in 2,3-difluoronitrobenzene is reduced to an amino group using a reducing agent like iron powder in the presence of hydrochloric acid.
Hydrolysis: The resulting 2,3-difluoroaniline is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reduction: Using large-scale reduction reactors to convert 2,3-difluoronitrobenzene to 2,3-difluoroaniline.
Continuous Hydrolysis: Employing continuous hydrolysis reactors to ensure efficient conversion to this compound.
Purification: The final product is purified using crystallization or distillation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,3-difluorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are employed under basic conditions.
Major Products
Oxidation: Formation of 4-nitroso-2,3-difluorophenol or 4-nitro-2,3-difluorophenol.
Reduction: Formation of 4-amino-2,3-difluoroaniline.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,3-difluorophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2,3-difluorophenol involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Modification: It can modify proteins through covalent bonding, affecting their function and activity.
Pathways Involved: The compound may influence various biochemical pathways, including those related to oxidative stress and cellular signaling
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-4-hydroxyaniline: Similar structure but with a hydroxyl group instead of an amino group.
4-Amino-2,3-dichlorophenol: Similar structure but with chlorine atoms instead of fluorine atoms.
4-Amino-2,3-dimethylphenol: Similar structure but with methyl groups instead of fluorine atoms
Uniqueness
4-Amino-2,3-difluorophenol is unique due to the presence of both amino and fluorine groups, which impart distinct chemical properties such as increased reactivity and stability. The fluorine atoms enhance the compound’s ability to participate in nucleophilic substitution reactions, making it valuable in synthetic chemistry .
Biological Activity
4-Amino-2,3-difluorophenol (CAS Number: 163733-99-1) is a fluorinated phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, including enzyme inhibition, antimicrobial effects, anticancer potential, and its interactions with biological macromolecules.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and two fluorine atoms on a phenolic ring. Its molecular formula is C6H5F2N O, with a molecular weight of approximately 149.11 g/mol. The unique substitution pattern of the fluorine atoms at positions 2 and 3 significantly influences its reactivity and biological activity.
Enzyme Inhibition : The compound exhibits the ability to inhibit certain enzymes by binding to their active sites. This interaction can modify the enzyme's function and alter metabolic pathways within cells.
Protein Modification : this compound can also covalently modify proteins, impacting their structure and activity. Such modifications may lead to changes in cellular signaling pathways and oxidative stress responses.
Antimicrobial Activity
Recent studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Preliminary investigations indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Activity Observed |
---|---|
Staphylococcus aureus | Inhibition |
Escherichia coli | Inhibition |
Bacillus subtilis | Inhibition |
Anticancer Potential
The compound's anticancer properties have been explored in various studies. It has shown potential in inhibiting tumor cell growth in vitro, particularly in breast cancer cell lines (e.g., MCF-7). The mechanism appears to involve interference with cellular proliferation pathways .
In one study, this compound demonstrated a biphasic dose-response relationship, indicating that low concentrations led to cell death while higher concentrations promoted proliferation in sensitive cell lines . This dual effect highlights the complexity of its biological interactions.
Case Studies
- Antimicrobial Efficacy : A study investigating the antimicrobial effects of synthesized compounds derived from this compound found broad-spectrum activity against several pathogens. The compounds were tested against clinical isolates and showed promising results, particularly in inhibiting Staphylococcus aureus and Escherichia coli .
- Antidiabetic Activity : In addition to antimicrobial properties, derivatives of this compound were evaluated for their ability to inhibit α-amylase and α-glucosidase enzymes involved in carbohydrate metabolism. The results indicated significant inhibition rates, suggesting potential applications in managing diabetes .
Toxicological Profile
Despite its promising biological activities, the toxicological profile of this compound warrants careful consideration. Studies have indicated potential genotoxic effects, with positive results observed in vitro for DNA synthesis inhibition and sister chromatid exchange assays .
Toxicity Endpoint | Observations |
---|---|
Genotoxicity | Positive in vitro |
NOAEL (No Observed Adverse Effect Level) | Established at lower doses |
Properties
IUPAC Name |
4-amino-2,3-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFMJLYBTMEYDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381118 | |
Record name | 4-amino-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163733-99-1 | |
Record name | 4-Amino-2,3-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163733-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-amino-2,3-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90381118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 163733-99-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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